molecular formula C10H8BrNO3 B3038266 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid CAS No. 843664-90-4

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid

Cat. No.: B3038266
CAS No.: 843664-90-4
M. Wt: 270.08 g/mol
InChI Key: DSNFUZCLEZJCRN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(E)-4-(4-bromoanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNFUZCLEZJCRN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid typically involves the reaction of 4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine, forming new derivatives.

    Addition: The double bond in the prop-2-enoic acid moiety can undergo addition reactions with various electrophiles or nucleophiles, leading to the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and controlled temperatures to ensure selective and efficient reactions.

Scientific Research Applications

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the carbamoyl and prop-2-enoic acid moieties contribute to its overall reactivity and stability. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to altered biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

3-(N-(4-Chlorophenyl)carbamoyl)prop-2-enoic Acid
  • Molecular Formula: C₁₀H₈ClNO₃
  • Molecular Weight : 225.63 g/mol
  • Key Differences : Replacement of bromine with chlorine reduces molecular weight and alters steric/electronic properties. The chlorine atom, being smaller and less polarizable, may decrease π-π stacking efficiency compared to bromine .
  • Applications : Used in crystallography studies to analyze halogen bonding patterns .
3-(N-(4-Nitrophenyl)carbamoyl)prop-2-enoic Acid
  • Molecular Formula : C₁₀H₈N₂O₅
  • Molecular Weight : 236.18 g/mol
  • Key Differences: The nitro group (-NO₂) introduces strong electron-withdrawing effects, enhancing electrophilicity of the α,β-unsaturated system. This increases reactivity in Michael additions compared to the bromo analog .
  • Applications : Intermediate in synthesizing vanadium complexes for catalytic studies .

Functional Group Modifications

4-Bromocinnamic Acid
  • Molecular Formula : C₉H₇BrO₂
  • Molecular Weight : 227.06 g/mol
  • Key Differences : Lacks the carbamoyl group, simplifying the structure. The absence of -NH-C(=O)- reduces hydrogen-bonding capacity, leading to lower melting points and altered solubility .
  • Applications : Building block for polymers and photoresponsive materials .
Methyl (2Z)-3-[(4-Nitrophenyl)carbamoyl]prop-2-enoate
  • Molecular Formula : C₁₁H₁₀N₂O₅
  • Molecular Weight : 274.21 g/mol
  • Key Differences : Esterification of the carboxylic acid group increases lipophilicity, enhancing membrane permeability. The Z-configuration influences stereochemical outcomes in cycloadditions .
  • Applications : Used in metal coordination chemistry and as a crystallography standard .

Heterocyclic Derivatives

3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic Acid
  • Molecular Formula : C₁₃H₉BrO₂S
  • Molecular Weight : 309.18 g/mol
  • Key Differences : Incorporation of a thiophene ring adds aromaticity and sulfur-based reactivity. The extended π-system may enhance fluorescence properties .
  • Applications : Explored in optoelectronic materials and as a ligand in catalysis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Applications
3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid C₁₀H₈BrNO₃ 270.08 4-Bromo, carbamoyl Heterocyclic synthesis, APIs
3-(N-(4-Chlorophenyl)carbamoyl)prop-2-enoic acid C₁₀H₈ClNO₃ 225.63 4-Chloro, carbamoyl Crystallography studies
3-(4-Bromobenzoyl)prop-2-enoic acid C₁₀H₇BrO₃ 271.07 4-Bromobenzoyl Thiadiazole synthesis
Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate C₁₁H₁₀N₂O₅ 274.21 4-Nitro, ester Metal complex synthesis

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Polar Solvents) Hydrogen Bond Donors/Acceptors
3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid Not reported Moderate (DMSO, ethanol) 2 donors, 3 acceptors
4-Bromocinnamic acid 250–252 Low (water), high (DMSO) 1 donor, 2 acceptors
3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid Not reported Low (water), high (THF) 1 donor, 4 acceptors

Biological Activity

3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. The compound features a bromophenyl group, a carbamoyl moiety, and a prop-2-enoic acid structure, which contribute to its reactivity and interactions with biological targets.

The molecular formula of 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid is C11_{11}H10_{10}BrN1_{1}O2_{2}, with a molecular weight of approximately 284.1 g/mol. Its structural components allow for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited for various synthetic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenyl substitution enhances binding affinity to certain targets, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction may result in altered biochemical pathways that could have therapeutic implications .

1. Anticancer Properties

Research has indicated that 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid may exhibit anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer). A notable study reported that the compound significantly inhibited cell viability in these lines when treated with varying concentrations, suggesting its potential as a chemotherapeutic agent .

Table 1: In Vitro Anticancer Activity

Cell LineConcentration (µM)Viability (%)Significance
MCF-7585p ≤ 0.05
MCF-75065p ≤ 0.01
H460580p ≤ 0.05
H4605055p ≤ 0.01

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancer cells. Studies have shown that derivatives of this compound can act as HDAC inhibitors, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Study: HDAC Inhibition
In a controlled experiment, a derivative of the compound was tested against several HDACs in cancer cell lines. The results indicated a dose-dependent inhibition of HDAC activity, correlating with increased apoptosis markers in treated cells .

Safety and Toxicity

While the potential therapeutic benefits are promising, safety profiles must be established through rigorous testing. Preliminary toxicity assessments suggest moderate toxicity at high concentrations; therefore, further studies are needed to determine safe dosage ranges for clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid, and how are intermediates validated?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving (i) coupling of 4-bromoaniline with maleic anhydride to form the carbamoyl intermediate, followed by (ii) selective hydrolysis of the ester group. Intermediate validation employs thin-layer chromatography (TLC) and NMR spectroscopy to confirm functional group integrity. For structural analogs like (E)-3-(4-nitrophenylcarbamoyl)prop-2-enoic acid, X-ray crystallography is critical to resolve stereochemical ambiguities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Use FT-IR to confirm the carbamoyl (C=O stretch ~1680 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 7.3–7.6 ppm for bromophenyl) and α,β-unsaturated carbonyl signals (δ 6.3–6.8 ppm for enoic protons). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~300.98 Da). Cross-reference with crystallographic data (e.g., C=O bond lengths ~1.21 Å) for geometric validation .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular geometry?

  • Methodological Answer : SC-XRD provides precise bond lengths/angles and confirms the (E)-configuration of the α,β-unsaturated system. Use SHELXL for refinement, applying Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts). For example, related bromophenyl analogs exhibit C-Br···O interactions (~3.2 Å) that stabilize crystal packing .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound, and how can graph set analysis be applied?

  • Methodological Answer : Hydrogen bonds (e.g., O-H···O=C between carboxylic acid groups) form R₂²(8) motifs, as defined by Etter’s graph set theory. Use WinGX or ORTEP-3 to visualize and quantify these interactions. For bromophenyl derivatives, Br atoms often participate in Type-II halogen bonds (C-Br···π, ~3.4 Å), which can be analyzed via topology tools like CrystalExplorer .

Q. What computational strategies are recommended to reconcile discrepancies between experimental and theoretical data (e.g., DFT vs. XRD bond lengths)?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to optimize geometry and compare with XRD data. Discrepancies in C=O bond lengths (>0.02 Å) may arise from crystal packing effects. Use Mulliken charge analysis to assess electron-withdrawing effects of the bromophenyl group on the carbamoyl moiety .

Q. How can synthetic yields be optimized for derivatives of this compound, particularly in stereoselective reactions?

  • Methodological Answer : Employ microwave-assisted synthesis to enhance reaction rates and reduce side products. For stereocontrol, use chiral auxiliaries (e.g., Evans’ oxazolidinones) during the coupling step. Monitor reaction progress via HPLC-MS and optimize solvent polarity (e.g., DMF/water mixtures) to favor enoic acid tautomerization .

Q. What strategies mitigate radiation damage during SC-XRD data collection for radiation-sensitive crystals?

  • Methodological Answer : Use cryocooling (100 K) with a nitrogen stream to minimize decay. For sensitive brominated compounds, reduce exposure time (<10 s/frame) and employ a low-power X-ray source (Mo-Kα, λ = 0.71073 Å). Validate data quality via Rint (<5%) and CC1/2 (>90%) metrics in SHELX processing .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and IR data for the carbamoyl group?

  • Methodological Answer : Contradictions may arise from tautomerization (e.g., enol vs. keto forms). Use variable-temperature NMR to probe dynamic equilibria. For IR, compare solid-state (KBr pellet) vs. solution (ATR) spectra; solid-state hydrogen bonding can shift C=O stretches by ~20 cm⁻¹. Cross-validate with Raman spectroscopy to resolve overlapping peaks .

Q. Why might computational models fail to predict the observed crystallographic torsion angles?

  • Methodological Answer : Gas-phase DFT models neglect crystal lattice constraints. Apply periodic boundary conditions (PBE functional) to simulate packing effects. For example, steric hindrance from the bromophenyl group can increase dihedral angles by 5–10° compared to isolated-molecule calculations .

Methodological Tools

  • Crystallography : SHELX (refinement) , WinGX (visualization) , ORTEP-3 (graphics) .
  • Computational Chemistry : Gaussian (DFT) , CrystalExplorer (topology) .
  • Spectroscopy : MestReNova (NMR processing), OMNIC (IR analysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.